3-bromo-N-[(3-cyanophenyl)carbamothioyl]-4-methoxybenzamide 3-bromo-N-[(3-cyanophenyl)carbamothioyl]-4-methoxybenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1004839
InChI: InChI=1S/C16H12BrN3O2S/c1-22-14-6-5-11(8-13(14)17)15(21)20-16(23)19-12-4-2-3-10(7-12)9-18/h2-8H,1H3,(H2,19,20,21,23)
SMILES: COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C#N)Br
Molecular Formula: C16H12BrN3O2S
Molecular Weight: 390.3 g/mol

3-bromo-N-[(3-cyanophenyl)carbamothioyl]-4-methoxybenzamide

CAS No.:

Cat. No.: VC1004839

Molecular Formula: C16H12BrN3O2S

Molecular Weight: 390.3 g/mol

* For research use only. Not for human or veterinary use.

3-bromo-N-[(3-cyanophenyl)carbamothioyl]-4-methoxybenzamide -

Specification

Molecular Formula C16H12BrN3O2S
Molecular Weight 390.3 g/mol
IUPAC Name 3-bromo-N-[(3-cyanophenyl)carbamothioyl]-4-methoxybenzamide
Standard InChI InChI=1S/C16H12BrN3O2S/c1-22-14-6-5-11(8-13(14)17)15(21)20-16(23)19-12-4-2-3-10(7-12)9-18/h2-8H,1H3,(H2,19,20,21,23)
Standard InChI Key BSVNIQSDRFWMCB-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C#N)Br
Canonical SMILES COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C#N)Br

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator